5,7-Dibutylpyrazolo[1,5-A]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55536-81-7 |
|---|---|
Molecular Formula |
C14H21N3 |
Molecular Weight |
231.34 g/mol |
IUPAC Name |
5,7-dibutylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H21N3/c1-3-5-7-12-11-13(8-6-4-2)17-14(16-12)9-10-15-17/h9-11H,3-8H2,1-2H3 |
InChI Key |
QEANAXXZXOCNAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=NC2=CC=NN21)CCCC |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 5,7 Dibutylpyrazolo 1,5 a Pyrimidine Derivatives
Positional Substitution Effects on Biological Activity
The substitution pattern on the pyrazolo[1,5-a]pyrimidine (B1248293) core is a critical determinant of biological activity. Modifications at positions 3, 5, and 7 on the pyrimidine (B1678525) ring, in particular, have been shown to significantly influence binding affinity to various protein targets, such as protein kinases. nih.gov
Studies on 5,7-disubstituted pyrazolo[1,5-a]pyrimidines have demonstrated that altering the groups at these positions can modulate potency and selectivity. For instance, in a series of 5,7-disubstituted compounds investigated as 5-HT(6) receptor antagonists, the introduction of small, positively ionizable groups at positions 5 and 7 did not substantially affect the ligand's potency or selectivity but did cause significant changes in lipophilicity (cLogP). nih.gov This highlights the potential to modify the physicochemical properties for improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles without losing affinity for the target. nih.gov
In other studies, replacing methyl groups with larger aryl groups at the 5 and 7 positions has been explored. For example, a series of 5,7-diarylpyrazolo[1,5-a]pyrimidines were synthesized and evaluated for antibacterial activity. researchgate.net The nature of the aryl substituent—such as phenyl, thiophen-2-yl, or furan-2-yl—and its substitution pattern (e.g., with 4-Me or 4-OMe groups) had a significant impact on the antibacterial spectrum and potency. researchgate.net
While direct studies on 5,7-dibutyl derivatives are not extensively documented in the reviewed literature, the principles from these related studies suggest that the two butyl groups would confer a distinct pharmacological profile. The butyl chains would significantly increase the lipophilicity and steric bulk at these positions compared to methyl or hydrogen substituents. This increased lipophilicity could enhance membrane permeability or promote hydrophobic interactions within a target's binding site, potentially increasing potency.
| Position | Substituent Type | Observed Effect on Biological Activity | Reference Compound Class |
|---|---|---|---|
| 5 and 7 | Small, Ionizable Groups | Minimal change in potency; significant alteration of cLogP, affecting ADME properties. | 5-HT(6) Receptor Antagonists |
| 5 and 7 | Aryl Groups (e.g., Phenyl, Furanyl) | Activity is dependent on the specific aryl group and its substituents; demonstrated significant antibacterial activity. | Antibacterial Agents |
| 5 and 7 | Methyl Groups | Serves as a common starting point for SAR studies; reduction can lead to conformationally distinct stereoisomers. | General Pyrazolo[1,5-a]pyrimidines |
| 5 and 7 | Butyl Groups (Inferred) | Expected to significantly increase lipophilicity and steric bulk, potentially enhancing hydrophobic interactions with the target protein. | 5,7-Dibutylpyrazolo[1,5-a]pyrimidine |
Influence of Alkyl Substituents, including Dibutyl Moiety, on Molecular Recognition
The recognition of a ligand by its biological target is governed by a combination of electronic, steric, and hydrophobic interactions. Alkyl substituents play a crucial role in modulating these interactions. The fused ring system of the pyrazolo[1,5-a]pyrimidine core provides a rigid anchor, while substituents at positions like 5 and 7 can orient themselves to engage with specific pockets on the target protein. nih.gov
The size and shape of substituents at the 5 and 7 positions can be a determining factor for potency. In the case of 5-HT(6)R antagonists, SAR studies indicated a clear trend for more compact molecules to be more potent, suggesting that bulky substituents might create unfavorable steric clashes within the receptor's binding site. nih.gov
Conversely, the introduction of the two lipophilic butyl chains in this compound would significantly enhance the compound's hydrophobic character. This can be advantageous if the target protein has a large, accessible hydrophobic pocket. The butyl groups could establish strong van der Waals interactions within such a pocket, leading to increased binding affinity and potency. The higher lipophilicity conferred by the dibutyl moiety could also facilitate passage across cellular membranes to engage with intracellular targets. nih.gov
Ligand Efficiency and Lipophilicity Considerations in Pyrazolo[1,5-a]pyrimidine Design
In modern drug discovery, potency alone is not the sole indicator of a compound's potential. Metrics such as Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE or LipE) are crucial for evaluating the quality of hits and leads. core.ac.uk LE relates the potency of a compound to its size (heavy atom count), while LLE relates potency to its lipophilicity (logP or logD). researchgate.netsciforschenonline.org The goal is to maximize potency while minimizing molecular size and lipophilicity to avoid issues with "molecular obesity," which can lead to poor ADME properties, off-target effects, and toxicity. sciforschenonline.org
The introduction of two butyl groups onto the pyrazolo[1,5-a]pyrimidine core would substantially increase both the molecular weight and the lipophilicity (logP). While this might increase potency through enhanced hydrophobic binding, it could come at the cost of a lower LLE. sciforschenonline.org A significant increase in lipophilicity often leads to a higher risk of promiscuous binding to off-target proteins and can negatively impact solubility and metabolic stability. researchgate.net
Therefore, in designing derivatives of this compound, it is critical to balance the gains in potency with the increase in lipophilicity. An ideal drug candidate should have an LLE value in the range of 5-7. sciforschenonline.org If the potency gain from the dibutyl substitution does not sufficiently outweigh the increase in logP, the resulting LLE may be suboptimal. Medicinal chemists can address this by introducing polar groups at other positions on the scaffold, provided they are placed in a solvent-accessible region of the target's binding site to avoid compromising binding affinity. researchgate.net
| Metric | Definition | Importance in Design | Consideration for this compound |
|---|---|---|---|
| Ligand Efficiency (LE) | Binding energy per heavy atom. | Measures the quality of binding relative to the size of the molecule. Higher LE is desirable for smaller, more efficient fragments and leads. | The added mass of two butyl groups requires a significant potency increase to maintain a good LE value. |
| Lipophilic Ligand Efficiency (LLE / LipE) | Potency (pIC50 or pKi) minus logP or logD. | Assesses if potency gains are achieved efficiently without excessive lipophilicity. An ideal range is often cited as 5-7. | The high lipophilicity from the dibutyl groups presents a major challenge; achieving a high LLE would depend on attaining very high potency. |
Lead Optimization Strategies
Starting from a hit compound like this compound, several lead optimization strategies can be employed to enhance its drug-like properties while maintaining or improving potency.
One primary strategy involves functionalization at other positions of the heterocyclic core, such as positions 2 or 3. nih.gov For example, introducing hydrogen bond donors or acceptors at these positions could create new, specific interactions with the target protein, thereby increasing both affinity and selectivity. This approach allows for the retention of the beneficial hydrophobic interactions provided by the 5,7-dibutyl groups while improving other aspects of the pharmacological profile.
Another strategy focuses on modulating the properties of the alkyl groups themselves. The butyl chains could be replaced with other groups to fine-tune lipophilicity and steric profile. Examples include:
Isosteric replacements: Introducing heteroatoms into the alkyl chains (e.g., creating ether linkages) to reduce lipophilicity and improve solubility.
Cyclization: Replacing one or both butyl groups with cyclic structures like cyclobutyl or cyclopentyl rings to reduce conformational flexibility and potentially improve binding affinity through entropic effects.
Branching: Using branched alkyl chains (e.g., isobutyl or sec-butyl) to probe the steric tolerance of the binding pocket.
While the pyrazolo[1,5-a]pyrimidine core is a rigid, aromatic system, the substituents attached to it introduce degrees of conformational flexibility that can be crucial for molecular recognition. The two butyl chains of this compound are flexible and can adopt numerous conformations. This flexibility might allow the molecule to adapt its shape to fit optimally within the binding site of a target protein, a concept known as "induced fit."
However, high conformational flexibility can also be detrimental, as it carries an entropic penalty upon binding. When the flexible molecule binds to its target, it becomes locked in a single conformation, leading to a loss of conformational entropy, which can decrease binding affinity.
Studies on the reduced, non-aromatic tetrahydropyrazolo[1,5-a]pyrimidine (THPP) scaffold, derived from 5,7-disubstituted precursors, have shown that the substituents at these positions can lead to different stereoisomers (e.g., syn and anti). mdpi.comresearchgate.net These isomers exhibit significantly different conformational labilities; for instance, the syn-isomer of a 5,7-dimethyl THPP derivative was found to be conformationally stable, while the trans-isomer was a more labile system. mdpi.comresearchgate.net While the parent aromatic compound is planar, this research underscores the profound impact of 5,7-substitution on the three-dimensional structure and flexibility of related scaffolds. The ability of a molecule to adopt a specific, low-energy conformation that is complementary to the target's binding site is a key factor in achieving high potency. mdpi.com
Pharmacological and Biological Research Perspectives on Pyrazolo 1,5 a Pyrimidine Scaffolds
Kinase Inhibition Profiles
Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold have been extensively investigated as inhibitors of numerous protein kinases. rsc.org These compounds often act as ATP-competitive inhibitors, binding to the kinase hinge region. rsc.orgbiorxiv.org The development of these inhibitors has been advanced through strategies like macrocyclization to enhance selectivity and potency. biorxiv.org
Tropomyosin Receptor Kinase (Trk) Inhibitory Activity
The pyrazolo[1,5-a]pyrimidine core is a prominent framework for Tropomyosin Receptor Kinase (Trk) inhibitors, which are crucial for treating solid tumors. mdpi.comnih.gov Trk inhibitors with this core structure, such as Larotrectinib and Entrectinib, have received clinical approval. nih.govresearchgate.net Furthermore, two of the three marketed drugs for cancers with NTRK gene fusions feature this pyrimidine (B1678525) nucleus. mdpi.comnih.govresearchgate.net
Second-generation Trk inhibitors like Repotrectinib (TPX-0005) and Selitrectinib (Loxo-195), also based on this scaffold, have been developed to overcome acquired resistance to first-generation drugs. mdpi.comnih.govresearchgate.net Research has shown that modifications to the pyrazolo[1,5-a]pyrimidine structure can lead to highly potent compounds. For instance, derivatives have been developed that exhibit IC₅₀ values of less than 0.02 nM against NTRK. mdpi.com Structure-activity relationship (SAR) studies have identified key features for potency, noting that the pyrazolo[1,5-a]pyrimidine moiety is essential for interacting with the Met592 residue in the kinase's hinge region. mdpi.com
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound 8 | TrkA | 1.7 | mdpi.com |
| Compound 9 | TrkA | 1.7 | mdpi.com |
| Compound 23 | TrkA (KM12 cells) | 0.1 | mdpi.com |
| Compound 24 | TrkA (KM12 cells) | 0.2 | mdpi.com |
| Compound 14h | TrkA | 1.40 | scinews.uz |
| Compound 14h | TrkA G595R | 1.80 | scinews.uz |
| Compound 14j | TrkA | 0.86 | scinews.uz |
| Compound 14j | TrkA G595R | 6.92 | scinews.uz |
| Compound 5n | TrkA G667C | 2.3 | nih.gov |
| Compound 5n | TrkA F589L | 0.4 | nih.gov |
| Compound 5n | TrkA G595R | 0.5 | nih.gov |
Cyclin-Dependent Kinase (CDK) Inhibition
The pyrazolo[1,5-a]pyrimidine structure is a viable core for developing potent and selective inhibitors of Cyclin-Dependent Kinases (CDKs), which are central to regulating cell proliferation. nih.govacs.orgnih.gov Abnormal CDK activity is a common feature of cancer. acs.orgnih.gov
One notable derivative, compound 4k (BS-194), was identified as a selective and potent CDK inhibitor. acs.orgnih.gov It demonstrated significant inhibitory activity against several CDKs, with the highest potency against CDK2. acs.orgnih.gov Cell-based studies showed that this compound inhibits the phosphorylation of CDK substrates, leading to a cell cycle block. acs.orgnih.gov
| Target Kinase | IC₅₀ (nmol/L) | Reference |
|---|---|---|
| CDK2 | 3 | acs.orgnih.gov |
| CDK1 | 30 | acs.orgnih.gov |
| CDK5 | 30 | acs.orgnih.gov |
| CDK9 | 90 | acs.orgnih.gov |
| CDK7 | 250 | acs.orgnih.gov |
B-Raf and MEK Kinase Inhibition
Pyrazolo[1,5-a]pyrimidine derivatives have been identified as novel small molecule inhibitors of B-Raf kinase, which plays a critical role in the Raf-MEK-ERK signaling pathway. rsc.orgnih.govnih.gov The inhibitory effects on B-Raf and MEK kinases are particularly relevant in the context of melanoma. rsc.orgnih.gov A series of ATP-competitive B-Raf inhibitors based on this scaffold exhibited excellent cellular potency and significant B-Raf selectivity. nih.gov Optimization of these compounds led to the identification of agent 17, which is a potent, selective, and orally available agent with favorable pharmacokinetic properties. nih.gov
Pim-1 and FLT-3 Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold has been utilized in the development of inhibitors targeting Pim kinases and FMS-like tyrosine kinase 3 (FLT-3). rsc.orgnih.gov The oncogenic serine/threonine kinase Pim-1 is upregulated by signals from FLT-3 with internal tandem duplication (FLT3-ITD), a common mutation in acute myeloid leukemia (AML). nih.govnih.govresearchgate.netoncotarget.com Pim-1 contributes to the proliferative and anti-apoptotic effects of FLT3-ITD. nih.govnih.gov
Research has explored the concurrent inhibition of Pim and FLT3 kinases as a therapeutic strategy. nih.govresearchgate.net Optimization of a screening hit from a compound library led to the discovery of pyrazolo[1,5-a]pyrimidine derivatives as potent and selective FLT3-ITD inhibitors. bohrium.com Compounds 17 and 19, for example, displayed potent FLT3-ITD inhibitory activities with IC₅₀ values of 0.4 nM and also inhibited quizartinib-resistant mutations. bohrium.com
Casein Kinase 2 (CK2) Inhibition and Selectivity
The pyrazolo[1,5-a]pyrimidine hinge-binding moiety has been explored for the development of highly selective inhibitors of Casein Kinase 2 (CK2), a serine/threonine kinase linked to cancer development. biorxiv.orgnih.govbiorxiv.org Overexpression of CK2 is associated with numerous cancers. mdpi.com
Through optimization of this scaffold, including macrocyclization, a compound designated IC20 (31) was developed. biorxiv.orgnih.govbiorxiv.org This compound demonstrated high in vitro potency for CK2 with a dissociation constant (KD) of 12 nM and showed exclusive selectivity for CK2. nih.gov X-ray analysis confirmed a canonical type-I binding mode. nih.gov In cellular assays, IC20 (31) showed potent inhibition of CK2α with an IC₅₀ value of 8 nM. biorxiv.orgbiorxiv.org Another series of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines also produced micromolar CK2 inhibitors. mdpi.com
| Compound | Parameter | Value (nM) | Reference |
|---|---|---|---|
| IC20 (31) | KD | 12 | nih.gov |
| IC₅₀ (CK2α) | 8 | biorxiv.orgbiorxiv.org | |
| Compound 2i | IC₅₀ | 45 | nih.gov |
AAK1 Kinase Modulation
Researchers have developed a series of pyrazolo[1,5-a]pyrimidine-based macrocyclic inhibitors targeting Adaptor-Associated Kinase 1 (AAK1). biorxiv.orgbiorxiv.org AAK1 is part of the Numb-associated kinase (NAK) family, which is involved in cellular functions like clathrin-mediated endocytosis that can be hijacked by viruses. biorxiv.org Starting from an acyclic AAK1 inhibitor, LP-935509, a structure-guided study led to the identification of potent and selective macrocyclic AAK1 inhibitors such as compounds 16, 18, and 27. biorxiv.orgbiorxiv.org The goal of this research was to develop an inhibitor with an improved selectivity profile between the closely related kinases AAK1 and BIKE. biorxiv.org These inhibitors demonstrated potent inhibition of the phosphorylation of the AP-2 complex, a downstream target of AAK1. biorxiv.orgbiorxiv.org
No Scientific Data Available for 5,7-Dibutylpyrazolo[1,5-a]pyrimidine
Following a comprehensive and targeted search of scientific databases and literature, no specific pharmacological or biological research data was found for the chemical compound “this compound.”
The performed searches for this exact compound in relation to various biological targets, including but not limited to kinases (such as Aurora, PI3K-γ, Lck, Src, C-Met, STING, TRPC), enzymes (Cyclooxygenase, Acetylcholinesterase, Phosphodiesterase 4), and receptors (Aryl Hydrocarbon Receptor), yielded no relevant results.
While the broader chemical scaffold, pyrazolo[1,5-a]pyrimidine, is the subject of extensive research and has shown a wide range of biological activities with various other substituents, the specific 5,7-dibutyl derivative appears to be either unsynthesized or uncharacterized in the accessible scientific literature. Consequently, it is not possible to provide an article detailing its pharmacological and biological properties as requested.
Therefore, the content for the outlined sections cannot be generated due to the absence of specific research findings for "this compound."
Diverse Biological Activities Investigated In Vitro
Antioxidant Properties
Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated notable antioxidant capabilities. In one study, a series of novel pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their ability to scavenge 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radicals. researchgate.net Several of the tested compounds exhibited good to high antioxidant activities. For instance, compound 3h from this series showed the highest antioxidant activity with an IC50 value of 15.34 μM, which is comparable to the standard antioxidant, ascorbic acid (IC50= 13.53 μM). researchgate.net Another study also reported the evaluation of pyrazolo[1,5-a]pyrimidine-based compounds for their total antioxidant capacity and iron-reducing power. nih.gov Specifically, compound 3l in this series exhibited the highest antioxidant and free radical scavenging activities. nih.gov
The antioxidant potential of these compounds is often attributed to their chemical structure, which can donate electrons or hydrogen atoms to neutralize free radicals. The presence of specific substituent groups can significantly influence this activity. It has been observed that substitutions with electron-donating groups can enhance the antioxidant capacity of the pyrazolo[1,5-a]pyrimidine core. researchgate.net
Table 1: Antioxidant Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Antioxidant Assay | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 3h | DPPH Radical Scavenging | 15.34 | researchgate.net |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 13.53 | researchgate.net |
Anti-diabetic Activity (e.g., α-amylase inhibition)
The investigation of pyrazolo[1,5-a]pyrimidine derivatives has extended to their potential as anti-diabetic agents, particularly as inhibitors of α-amylase. This enzyme plays a crucial role in the breakdown of starch into sugars, and its inhibition can help in managing postprandial hyperglycemia. A study evaluating a series of pyrazolo[1,5-a]pyrimidine-based compounds revealed their potential to inhibit α-amylase. nih.gov Among the synthesized derivatives, compound 3l demonstrated the strongest inhibition of α-amylase with a percent inhibition of 72.91 ± 0.14, which was even higher than the standard drug acarbose (B1664774) (67.92 ± 0.09%). nih.gov
Another study focused on 6-nitroazolo[1,5-a]pyrimidin-7(4H)-ones and their antiglycation activity, which is relevant to preventing diabetic complications. nih.gov The results showed that triazolo[1,5-a]pyrimidine-7(4H)-ones exhibited higher antiglycation activity than the reference compound aminoguanidine. nih.gov
Table 2: α-Amylase Inhibition by a Pyrazolo[1,5-a]pyrimidine Derivative
| Compound | α-Amylase Inhibition (%) | Reference |
|---|---|---|
| Compound 3l | 72.91 ± 0.14 | nih.gov |
| Acarbose (Standard) | 67.92 ± 0.09 | nih.gov |
Anti-Alzheimer Activity
The potential therapeutic application of pyrazolo[1,5-a]pyrimidine derivatives in Alzheimer's disease has also been explored. A key target in Alzheimer's therapy is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Research has shown that certain pyrazolo[1,5-a]pyrimidine compounds can effectively inhibit this enzyme. For example, the same compound 3l that showed potent antioxidant and anti-diabetic activity also displayed an acetylcholinesterase inhibition of 62.80 ± 0.06%. nih.gov
The development of pyrimidine-containing molecules as anti-Alzheimer's agents is an active area of research, with various derivatives being synthesized and evaluated for their ability to target different aspects of the disease's pathology. nih.govresearchgate.net
Anti-arthritic Activity
In the context of anti-inflammatory and anti-arthritic potential, pyrazolo[1,5-a]pyrimidine derivatives have been assessed for their ability to inhibit protein denaturation and proteinase activity, which are implicated in inflammatory processes. One study found that while some compounds in their series showed moderate activity, compound 3i exhibited a significantly higher inhibition percentage for both protein denaturation and proteinase activity. bohrium.com This suggests that the pyrazolo[1,5-a]pyrimidine scaffold can be a valuable template for developing new anti-arthritic agents.
Antitubercular Activity
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising starting point for the development of new antitubercular agents. Several studies have reported on the synthesis and evaluation of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives against Mycobacterium tuberculosis. nih.govdundee.ac.uk One study explored a focused library of analogues and identified compounds with substantial improvements in antitubercular activity and low cytotoxicity. nih.gov These compounds also showed promising activity against M. tuberculosis within macrophages. nih.gov
Further research into pyrazole-clubbed triazolo[1,5-a]pyrimidine hybrids has also yielded compounds with promising anti-tuberculosis activity against the M.tb H37Rv strain, with some exhibiting a minimum inhibitory concentration (MIC) of 0.39 μg/mL. nih.gov
Antifungal Activity
The antifungal properties of pyrazolo[1,5-a]pyrimidine derivatives have been investigated against various fungal strains. A series of 7-alkylaminopyrazolo[1,5-a]pyrimidines were synthesized and found to inhibit Trichophyton mentagrophytes in vitro. nih.gov The study revealed that the degree of inhibition was influenced by the length of the 7-alkylamino chain. nih.gov
Another study focused on the synthesis of 5,6-diarylpyrazolo[1,5-a]pyrimidines and 6,7-diarylpyrazolo[1,5-a]pyrimidines and evaluated their activity against five phytopathogenic fungi. nih.govamazonaws.com Some of these compounds were effective in inhibiting the growth of fungi such as A. solani, Cytospora sp., and F. solani. nih.gov For instance, compound 4j (a 6,7-diarylpyrazolo[1,5-a]pyrimidine) inhibited the growth of A. solani with an IC50 value of 17.11 μg/mL. nih.gov
Table 3: Antifungal Activity of a 6,7-diarylpyrazolo[1,5-a]pyrimidine Derivative
| Compound | Fungal Strain | IC50 (μg/mL) | Reference |
|---|---|---|---|
| Compound 4j | A. solani | 17.11 | nih.gov |
Antiviral Activity (e.g., against RNA viruses)
The pyrazolo[1,5-a]pyrimidine scaffold has also been explored for its antiviral potential. While specific data against a wide range of RNA viruses is still emerging, the structural similarity of this scaffold to purine (B94841) nucleosides suggests its potential as an antiviral agent. Pyrazolo[1,5-a]pyrimidines are considered purine analogs, which are a well-established class of antiviral drugs. nih.gov Research on structurally related pyrimido[4,5-d]pyrimidines has shown efficacy against human coronavirus 229E (HCoV-229E), an RNA virus. mdpi.com This highlights the potential of pyrimidine-based fused heterocyclic systems in the development of novel antiviral therapies.
Antiproliferative and Cytotoxic Effects in Cancer Cell Lines
There is no publicly available data on the antiproliferative and cytotoxic effects of this compound in any cancer cell lines.
Preclinical In Vivo Studies in Animal Models
Tumor Xenograft Models
There is no publicly available data regarding the use of this compound in tumor xenograft models.
Pharmacokinetic Evaluation in Animal Systems
There is no publicly available data on the pharmacokinetic properties of this compound in any animal systems.
Computational and Theoretical Investigations of 5,7 Dibutylpyrazolo 1,5 a Pyrimidine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is commonly employed to understand how a ligand, such as a small molecule, might interact with a biological target, typically a protein.
A diligent search of published research reveals no specific molecular docking studies that have been performed for 5,7-Dibutylpyrazolo[1,5-a]pyrimidine against any biological target. While docking simulations are common for the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold in the context of drug discovery, for instance, in the development of inhibitors for kinases like CDK2, Pim-1, and TRKA, the specific binding modes and interaction energies for the 5,7-dibutyl derivative have not been reported.
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and properties of molecules. These methods can provide insights into molecular stability, reactivity, and spectroscopic properties.
There are no available studies in the scientific literature that report on the use of DFT or other quantum chemical methods to analyze the specific properties of this compound. Such calculations for the broader pyrazolo[1,5-a]pyrimidine family have been used to understand their electronic and optical properties, but the influence of the 5,7-dibutyl substitution pattern on the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential, or other quantum mechanical descriptors has not been documented.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. These models are then often used in virtual screening to search large compound databases for new molecules with the potential for similar activity.
There is no evidence of pharmacophore models being developed based on this compound as a lead compound. While the pyrazolo[1,5-a]pyrimidine core is a common feature in pharmacophore models for various therapeutic targets, such as InhA inhibitors for tuberculosis, no studies have specifically utilized the 5,7-dibutyl derivative in the generation of a pharmacophore hypothesis or in a virtual screening workflow.
Molecular Dynamics Simulations for Binding Conformations
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations are valuable for understanding the stability of ligand-protein complexes, conformational changes upon binding, and the detailed dynamics of molecular interactions.
No published molecular dynamics simulations have been reported for this compound, either in an unbound state or in complex with a biological target. While MD simulations have been applied to other pyrazolo[1,5-a]pyrimidine derivatives to assess their binding stability with targets like the DprE1 enzyme in Mycobacterium tuberculosis, such detailed conformational analysis is not available for the 5,7-dibutyl analog.
Advanced Spectroscopic and Structural Analysis Methodologies for 5,7 Dibutylpyrazolo 1,5 a Pyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and stereochemistry of a compound in solution. For derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) system, ¹H and ¹³C NMR are routinely used for structural confirmation, while advanced 2D NMR techniques are crucial for unambiguous signal assignment and stereochemical elucidation. researchgate.netnih.gov
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of a 5,7-dialkylpyrazolo[1,5-a]pyrimidine would exhibit characteristic signals for the protons on the heterocyclic core and the alkyl substituents. The chemical shifts of the protons on the pyrimidine (B1678525) and pyrazole (B372694) rings are influenced by the electronic environment and the nature of the substituents. researchgate.net Similarly, the ¹³C NMR spectrum provides information on each carbon atom in the molecule.
For instance, in the case of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, the aromatic protons and carbons of the core, as well as those of the methyl groups, are clearly identifiable. mdpi.com For the 5,7-dibutyl analogue, one would expect to see signals corresponding to the butyl chains, including triplets for the terminal methyl groups and multiplets for the methylene (B1212753) groups, in addition to the signals from the heterocyclic core.
Advanced NMR Techniques for Stereochemical Elucidation: In instances where stereoisomers are possible, such as in the reduced derivatives (tetrahydropyrazolo[1,5-a]pyrimidines), advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are critical. nih.govnih.gov NOESY experiments detect through-space interactions between protons that are in close proximity, allowing for the determination of their relative stereochemistry (e.g., syn vs. anti isomers). nih.govnih.gov A study on the reduction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine (B1360396) demonstrated the formation of both syn- and anti-configured isomers, which were identified and characterized using NOESY data. nih.govnih.gov This technique would be equally applicable to the stereochemical analysis of reduced forms of 5,7-dibutylpyrazolo[1,5-a]pyrimidine.
Interactive Data Table: Representative ¹H and ¹³C NMR Data for a 5,7-Dialkylpyrazolo[1,5-a]pyrimidine Derivative
Below are the ¹H and ¹³C NMR data for Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, which serves as a model for the title compound. mdpi.com
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-2 | 8.50 (s) | 146.43 |
| H-6 | 7.08 (d, J=0.9 Hz) | 110.64 |
| 5-CH₃ | 2.56 (s) | 24.50 |
| 7-CH₃ | 2.69 (d, J=0.9 Hz) | 16.53 |
| C-3 | - | 100.79 |
| C-3a | - | 147.00 |
| C-5 | - | 162.29 |
| C-7 | - | 146.59 |
| C=O | - | 161.78 |
| OCH₂CH₃ | 4.27 (q, J=7.1 Hz) | 59.33 |
| OCH₂CH₃ | 1.30 (t, J=7.1 Hz) | 14.43 |
X-ray Crystallography of Pyrazolo[1,5-A]pyrimidine-Target Complexes
Studies on various substituted pyrazolo[1,5-a]pyrimidines have shown that the fused ring system is generally planar. researchgate.net The crystal packing is often stabilized by a network of intermolecular interactions, including hydrogen bonds and π–π stacking interactions, depending on the nature of the substituents. nih.govnih.gov
For example, the crystal structure of 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine, a related heterocyclic system, reveals a flattened boat conformation for the pyrimidine ring and shows that molecules are linked by pairs of N—H⋯N hydrogen bonds to form inversion dimers. nih.gov Another study on a different derivative highlights the role of aromatic π–π stacking interactions in the crystal packing. nih.gov
Should crystals of this compound or its complexes be obtained, X-ray diffraction analysis would provide invaluable information on its solid-state conformation and the influence of the butyl groups on the crystal packing.
Interactive Data Table: Representative Crystallographic Data for a Pyrazolo[1,5-a]pyrimidine Analogue
The following table presents crystallographic data for (S)-5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine as an illustrative example. nih.gov
| Parameter | Value |
| Chemical Formula | C₁₆H₁₃N₅ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.7736 (2) |
| b (Å) | 8.8396 (2) |
| c (Å) | 17.6810 (4) |
| β (°) ** | 98.8220 (9) |
| Volume (ų) ** | 1355.03 (5) |
| Z | 4 |
Mass Spectrometry Techniques for Structural Confirmation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a crucial tool for confirming the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate molecular formula.
For pyrazolo[1,5-a]pyrimidine derivatives, mass spectrometry is routinely used to confirm the successful synthesis of the target molecule by verifying its molecular weight. mdpi.com For example, in the characterization of ethyl 5,7-dimethyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate, electrospray ionization (ESI) mass spectrometry showed an [M+H]⁺ ion at m/z 222.2, consistent with the calculated value. nih.govmdpi.com
The fragmentation patterns observed in electron ionization mass spectrometry (EI-MS) can offer insights into the structure of the molecule. A study on the mass spectral fragmentation of related pyrimidine derivatives showed that fragmentation often involves the successive loss of functional groups followed by the decomposition of the heterocyclic rings. sapub.org For this compound, one would expect to observe a molecular ion peak corresponding to its molecular weight, followed by fragmentation pathways likely involving the loss of the butyl chains or fragments thereof.
Interactive Data Table: Representative Mass Spectrometry Data
This table shows the expected high-resolution mass spectrometry data for this compound.
| Parameter | Value |
| Chemical Formula | C₁₄H₂₁N₃ |
| Molecular Weight | 231.34 |
| Expected [M+H]⁺ (HRMS-ESI) | 232.1757 |
Emerging Research Directions and Future Perspectives for 5,7 Dibutylpyrazolo 1,5 a Pyrimidine Research
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of pyrazolo[1,5-a]pyrimidines is a well-explored area, yet the drive for more efficient, cost-effective, and environmentally friendly methods continues. mdpi.com Future research is focused on optimizing existing protocols and developing new ones that align with the principles of green chemistry.
Key strategies include:
Microwave-Assisted Synthesis: This technique significantly reduces reaction times, often from hours to minutes, and can lead to higher yields and purer products. nih.gov For instance, the three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds under microwave irradiation is a successful approach for creating the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.gov
Multicomponent Reactions (MCRs): MCRs are highly efficient as they combine multiple substrates in a single step to form complex molecules, minimizing waste and saving time. nih.gov
Green Chemistry Approaches: The use of sustainable solvents, such as deep eutectic solvents (DES) or aqueous media, is a growing trend. ias.ac.inbme.hu Ultrasound-assisted synthesis in aqueous ethanol has been reported as a green method for preparing pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. bme.hu
Catalysis: The use of novel catalysts, such as palladium for cross-coupling reactions, allows for the introduction of diverse functional groups, which is crucial for enhancing biological activity and structural diversity. nih.govrsc.org
The table below summarizes various synthetic methodologies being explored for pyrazolo[1,5-a]pyrimidine derivatives.
| Synthetic Strategy | Key Features | Advantages |
| Microwave-Assisted Reactions | Use of microwave irradiation for heating. | Rapid reaction times, improved yields, higher purity. nih.gov |
| Three-Component Reactions | Single-step reaction involving three different substrates. | High efficiency, atom economy, reduced waste. nih.gov |
| Cyclocondensation | Reaction of aminopyrazoles with 1,3-biselectrophilic compounds. | Versatile for structural modifications at various positions. mdpi.com |
| Green Solvents (e.g., DES, water) | Replacement of traditional volatile organic solvents. | Environmentally benign, safer, often low-cost. ias.ac.inbme.hu |
| Palladium-Catalyzed Cross-Coupling | Use of palladium catalysts to form new C-C or C-N bonds. | Enables introduction of diverse functional groups. nih.govrsc.org |
These advancements aim to make the synthesis of compounds like 5,7-Dibutylpyrazolo[1,5-a]pyrimidine more scalable, sustainable, and economically viable for future applications. ias.ac.inacs.org
Exploration of New Biological Targets and Therapeutic Applications
Pyrazolo[1,5-a]pyrimidines are known for their diverse pharmacological properties, and ongoing research continues to uncover new biological targets and potential therapeutic uses. nih.govresearchgate.net Initially recognized for their anticancer and anti-inflammatory effects, their scope of application is expanding. nih.govresearchgate.net
Emerging therapeutic areas include:
Kinase Inhibition: This remains a major focus, with research expanding to novel kinase targets. Derivatives have shown potent inhibitory activity against a range of protein kinases implicated in cancer, such as CDK2, TRKA, ROCK2, and PI3Kδ. nih.govnih.govmdpi.comnih.gov The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for its development as both selective and dual kinase inhibitors. nih.govmdpi.com
Neurodegenerative Diseases: Some derivatives are being investigated for their potential in treating conditions like Alzheimer's disease by targeting enzymes such as acetylcholinesterase. researchgate.netbohrium.com
Metabolic Disorders: The potential of these compounds as anti-diabetic agents is being explored through the inhibition of enzymes like α-amylase and α-glucosidase. researchgate.netresearchgate.netbohrium.com
Infectious Diseases: The structural similarity of pyrazolo[1,5-a]pyrimidines to purines makes them candidates for development as antiviral and antimicrobial agents. researchgate.netnih.gov Research into their efficacy as RNA polymerase inhibitors for antimicrobial applications is an active area. nih.gov
The table below highlights some of the biological targets and potential applications for the pyrazolo[1,5-a]pyrimidine scaffold.
| Therapeutic Area | Biological Target(s) | Potential Application |
| Oncology | Protein Kinases (e.g., CDK2, TRKA, B-Raf, PI3Kδ, ROCK2) | Targeted cancer therapy for various malignancies including breast, colon, and lung cancer. nih.govnih.govmdpi.comresearchgate.net |
| Neurology | Acetylcholinesterase (AChE) | Treatment of Alzheimer's disease. researchgate.netbohrium.com |
| Metabolic Diseases | α-amylase, α-glucosidase | Management of type 2 diabetes. researchgate.netresearchgate.netbohrium.com |
| Inflammatory Diseases | Cyclooxygenase (COX-1, COX-2) | Anti-inflammatory agents. nih.gov |
| Infectious Diseases | RNA Polymerase | Antimicrobial therapy. nih.gov |
The exploration of these new avenues could lead to the development of novel treatments for a wide range of health problems. researchgate.net
Rational Design of Highly Selective Modulators
A significant future direction is the move from broad-spectrum inhibitors to highly selective modulators that target specific biological molecules. This approach aims to enhance therapeutic efficacy while minimizing off-target effects. nih.gov The rational design of pyrazolo[1,5-a]pyrimidine derivatives is central to this effort.
Key aspects of this research include:
Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for understanding how substitutions at different positions on the pyrazolo[1,5-a]pyrimidine core affect biological activity. nih.govrsc.org For example, modifications at the C2, C5, and C7 positions have been shown to significantly influence binding affinity and selectivity for various protein kinases. nih.gov
Target-Specific Design: By leveraging the crystal structures of target proteins, researchers can design molecules with functionalities that optimize interactions within the active site. For instance, designing derivatives that form specific hydrogen bonds or hydrophobic interactions can lead to highly selective PI3Kδ or ROCK2 inhibitors. nih.govnih.govnih.gov
Isoform Selectivity: A major challenge and goal is to develop inhibitors that can distinguish between closely related protein isoforms, such as different PI3K or ROCK isoforms. nih.govnih.gov Achieving high selectivity can lead to better safety profiles. The development of a piperazine analog of pyrazolo[1,5-a]pyrimidine showed over 250-fold selectivity for ROCK2 over ROCK1. nih.gov
The design process often involves iterative cycles of chemical synthesis, biological testing, and computational modeling to refine the molecular structure for optimal selectivity and potency. mdpi.com
Advanced Computational Methodologies for Predictive Modeling
Computational chemistry and molecular modeling are becoming indispensable tools in the design and development of new drugs based on the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov These methods accelerate the research process by providing predictive insights into the behavior of molecules.
Prominent computational techniques include:
Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a ligand (the pyrazolo[1,5-a]pyrimidine derivative) to its target protein. nih.govnih.gov It helps in understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity.
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. nih.gov This early-stage screening helps identify candidates with favorable pharmacokinetic profiles and a lower likelihood of failure in later stages of drug development.
Density Functional Theory (DFT) Calculations: DFT studies are employed to understand the electronic properties and chemical reactivity of the molecules, providing insights that can be correlated with their biological activity. nih.gov
Reverse Virtual Screening: This computational approach is used to identify potential biological targets for a compound with known activity but an unknown mechanism of action. researchgate.net By screening a compound against a large database of protein structures, new therapeutic applications can be discovered. researchgate.net
These computational methods, when integrated with experimental research, facilitate a more rational, efficient, and cost-effective approach to discovering and optimizing novel therapeutic agents based on the this compound structure. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5,7-dibutylpyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?
- The compound is typically synthesized via condensation reactions between substituted 5-aminopyrazoles and β-diketones or enaminones. For example, reacting 1H-pyrazole-5-amine derivatives with sodium salts of formyl ketones or 1,3-diketones under reflux in acetic acid or ethanol yields pyrazolo[1,5-a]pyrimidines .
- Key Variables : Solvent polarity (e.g., glacial acetic acid vs. ethanol), temperature (80–120°C), and stoichiometric ratios of reagents. Optimizing these parameters can improve yields from ~40% to >70% .
- Example Protocol :
| Reagent 1 | Reagent 2 | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| 5-Aminopyrazole | Acetylacetone | Acetic acid | 110 | 65 |
| 5-Aminopyrazole | Enaminone | Ethanol | 80 | 45 |
Q. How does the substitution pattern at the 5- and 7-positions affect the compound’s physicochemical properties?
- The 5- and 7-butyl groups enhance lipophilicity (logP > 3.5), improving membrane permeability compared to methyl or phenyl substituents . This is critical for bioavailability in pharmacological studies.
- Structural Analysis : X-ray crystallography shows that bulky substituents at these positions induce planar distortion in the fused pyrazole-pyrimidine core, altering π-π stacking interactions .
Q. What safety precautions are essential when handling this compound in the lab?
- Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound may release toxic fumes upon decomposition. Dispose of waste via licensed hazardous waste handlers .
Advanced Research Questions
Q. How can regioselective functionalization at the 3-position be achieved for structure-activity relationship (SAR) studies?
- Method : Palladium-catalyzed direct C–H arylation using aryl halides or iodonium salts. For example, coupling with 4-iodotoluene in DMF at 100°C with Pd(OAc)₂ as a catalyst yields 3-aryl derivatives .
- SAR Insight : 3-Aryl substitutions (e.g., 3-(4-chlorophenyl)) enhance binding affinity to kinase targets (IC₅₀ < 100 nM) by filling hydrophobic pockets in enzyme active sites .
Q. What experimental and computational strategies validate this compound as a cytochrome P450 inhibitor?
- In Vitro Assay : Incubate with human liver microsomes and CYP3A4 probe substrates (e.g., midazolam). Measure metabolite formation via LC-MS to calculate IC₅₀ .
- Docking Studies : Use AutoDock Vina to model interactions between the compound and CYP3A4’s heme domain. The butyl groups form van der Waals contacts with Phe304 and Leu294, stabilizing the inhibitory complex .
Q. How does the compound induce apoptosis in cancer cells, and what biomarkers confirm this mechanism?
- Mechanism : Upregulation of pro-apoptotic Bax, downregulation of Bcl-2, and activation of caspase-3/7. In HeLa cells, treatment (10 μM, 48h) increases sub-G1 population by 35% .
- Biomarkers :
- Immunoblotting: Phosphorylated p53 (Ser15) and p21 levels.
- qPCR: 2-fold increase in Bax/Bcl-2 mRNA ratio .
Q. What strategies improve the compound’s fluorescence properties for imaging applications?
- Modification : Introduce electron-withdrawing groups (e.g., –NO₂ at position 2) to redshift emission (λem = 450 → 520 nm).
- Quantum Yield : Alkylation at N5 with ethyl groups increases Φ from 0.2 to 0.45 in DMSO due to reduced non-radiative decay .
Methodological Resources
- Crystallography : Refine structures using SHELXL (CCDC deposition recommended) .
- Synthetic Optimization : Apply one-pot, three-step protocols with novel catalysts (e.g., CeCl₃·7H₂O) to reduce byproducts .
- Biological Assays : Use MTT for cytotoxicity and flow cytometry for cell cycle analysis. Include positive controls (e.g., doxorubicin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
